7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of purine derivatives has led to the development of novel heterocycles with potential biological activities. For instance, the study by Ueda et al. (1987) on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines explored the synthesis of these compounds and evaluated their antitumor activity and vascular relaxing effects, indicating a methodological approach to creating structurally complex purine derivatives with specific biological functions (Ueda et al., 1987). Additionally, the creation of 8-aminoalkyl derivatives of purine-2,6-dione by Chłoń-Rzepa et al. (2013) exemplifies the chemical diversification of purine derivatives for the identification of potent ligands, showcasing how structural modifications can influence receptor affinity and pharmacological evaluation (Chłoń-Rzepa et al., 2013).
Biological Activities and Potential Therapeutic Applications
The exploration of purine derivatives extends into investigating their biological activities and potential therapeutic applications. The work by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrates the antiarrhythmic and hypotensive activities of these compounds, highlighting their potential as cardiovascular therapeutic agents (Chłoń-Rzepa et al., 2004). Similarly, the investigation into xanthene derivatives as antiasthmatic agents by Bhatia et al. (2016) points to the significance of purine-based compounds in developing treatments for respiratory conditions, where the vasodilatory activity of xanthene derivatives is leveraged to inhibit phosphodiesterase 3, suggesting a route to potent anti-asthmatic compounds (Bhatia et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-5-25(6-2)19-22-17-16(18(28)24(4)20(29)23(17)3)26(19)11-13(27)12-30-15-10-8-7-9-14(15)21/h7-10,13,27H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMPEOYWSSOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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